N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibitors
Research has identified derivatives of acetamide compounds as effective corrosion inhibitors. A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, demonstrating promising corrosion prevention efficiencies in acidic and oil medium environments. This indicates potential applications of related acetamide compounds in protecting metals against corrosion in various industrial settings Yıldırım & Cetin, 2008.
Anticancer Drugs
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing anticancer activity through in silico modeling targeting the VEGFr receptor. This suggests that certain acetamide derivatives can have potential applications in developing anticancer therapies Sharma et al., 2018.
Cognitive Enhancers
Compounds related to N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been studied for their effects on cognitive functions. Sakurai et al. (1989) investigated the effects of DM-9384 on learning and memory in rats, suggesting the potential of acetamide derivatives as cognitive enhancers Sakurai et al., 1989.
Pesticide Potential
Research on N-derivatives of acetamides has explored their potential as pesticides. Olszewska et al. (2011) characterized several N-derivatives by X-ray powder diffraction, indicating their applicability as potential pesticides Olszewska, Tarasiuk, & Pikus, 2011.
Alzheimer's Disease Treatment
Studies on H3 antagonists, which include related acetamide structures, have shown potential in treating cognitive disorders and Alzheimer's disease. Brioni et al. (2011) discussed the ability of H3 antagonists to modulate cognitive processes, supporting the exploration of acetamide derivatives in this context Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011.
Material Science
In material science, Batibay et al. (2020) synthesized a novel photoinitiator for polymer networks, demonstrating how acetamide derivatives can contribute to advancements in materials engineering Batibay, Gunkara, Ocal, & Arsu, 2020.
Spectroscopic Studies
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, highlighting the potential of acetamide derivatives in developing efficient photosensitizers for dye-sensitized solar cells Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)10-3-2-4-11(7-10)15-12(18)8-16-13(19)5-6-14(16)20/h2-4,7H,5-6,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFVHYKVQEOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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